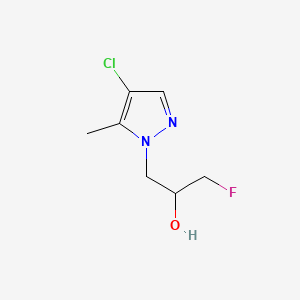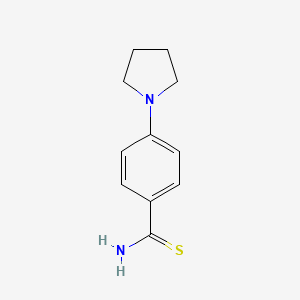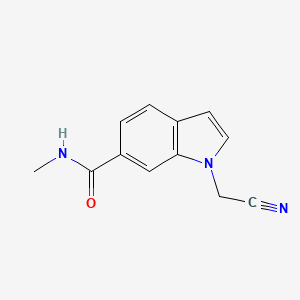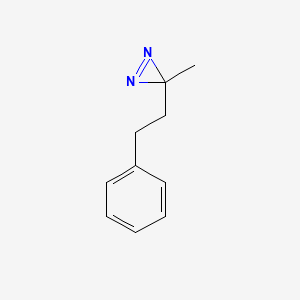
3-Methyl-3-phenethyl-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-3-(2-phenylethyl)-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light, making them valuable tools in photochemistry and photobiology.
Vorbereitungsmethoden
The synthesis of 3-methyl-3-(2-phenylethyl)-3H-diazirine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylethylamine with chloroform and a base, followed by cyclization to form the diazirine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-methyl-3-(2-phenylethyl)-3H-diazirine undergoes various chemical reactions, primarily driven by the formation of carbenes. These reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diazirine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-methyl-3-(2-phenylethyl)-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The primary mechanism of action for 3-methyl-3-(2-phenylethyl)-3H-diazirine involves the generation of carbenes upon exposure to ultraviolet light. These carbenes are highly reactive and can insert into various chemical bonds, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Vergleich Mit ähnlichen Verbindungen
3-methyl-3-(2-phenylethyl)-3H-diazirine can be compared with other diazirines and carbene-generating compounds. Similar compounds include:
3-phenyl-3H-diazirine: Lacks the methyl group, leading to different reactivity and stability.
3-methyl-3H-diazirine: Lacks the phenylethyl group, affecting its photochemical properties.
3-(2-phenylethyl)-3H-diazirine: Lacks the methyl group, resulting in different chemical behavior. The uniqueness of 3-methyl-3-(2-phenylethyl)-3H-diazirine lies in its specific substitution pattern, which influences its reactivity, stability, and applications in various fields.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-methyl-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C10H12N2/c1-10(11-12-10)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
CHIMUENNWNLSMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=N1)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(difluoromethyl)-N-[1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-6-[4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B15323286.png)
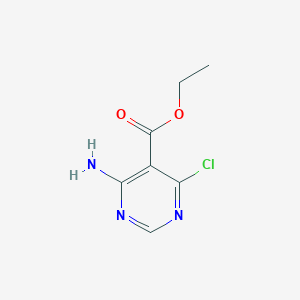
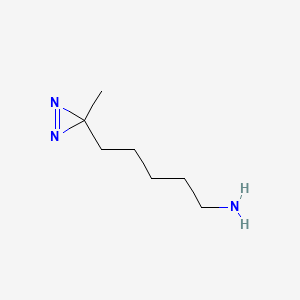
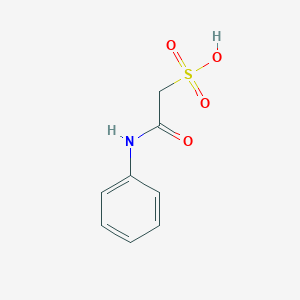
![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
